Cas no 1236862-22-8 (Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1))
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methoxyphenoxy)azetidine hydrochloride
- 3-(3-METHOXYPHENOXY)AZETIDINE HCL
- Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1)
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- MDL: MFCD13186327
- Inchi: 1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
- InChI Key: QRHBRUDGTZWRJB-UHFFFAOYSA-N
- SMILES: N1CC(OC2=CC=CC(OC)=C2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292590-5g |
3-(3-Methoxyphenoxy)azetidine hydrochloride |
1236862-22-8 | 95+% | 5g |
$533 | 2021-06-09 | |
| Chemenu | CM292590-1g |
3-(3-Methoxyphenoxy)azetidine hydrochloride |
1236862-22-8 | 95%+ | 1g |
$90 | 2023-03-07 | |
| Chemenu | CM292590-5g |
3-(3-Methoxyphenoxy)azetidine hydrochloride |
1236862-22-8 | 95%+ | 5g |
$269 | 2023-03-07 | |
| abcr | AB218527-1 g |
3-(3-Methoxyphenoxy)azetidine hydrochloride; 95% |
1236862-22-8 | 1 g |
€179.70 | 2023-07-20 | ||
| abcr | AB218527-5 g |
3-(3-Methoxyphenoxy)azetidine hydrochloride; 95% |
1236862-22-8 | 5 g |
€452.70 | 2023-07-20 | ||
| abcr | AB218527-10 g |
3-(3-Methoxyphenoxy)azetidine hydrochloride; 95% |
1236862-22-8 | 10 g |
€701.50 | 2023-07-20 | ||
| abcr | AB218527-25 g |
3-(3-Methoxyphenoxy)azetidine hydrochloride; 95% |
1236862-22-8 | 25 g |
€1,291.90 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1246224-1g |
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) |
1236862-22-8 | 95% | 1g |
$125 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1246224-5g |
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) |
1236862-22-8 | 95% | 5g |
$315 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1246224-1g |
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) |
1236862-22-8 | 95% | 1g |
$85 | 2025-02-19 |
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) Suppliers
Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1)
Azetidine, 3-(3-methoxyphenoxy)-, Hydrochloride (1:1): A Comprehensive Overview
Azetidine, also known as azetidinyl, is a four-membered cyclic amine that has gained significant attention in the field of organic chemistry and pharmacology. The compound Azetidine, 3-(3-methoxyphenoxy)-, Hydrochloride (1:1) with CAS No. 1236862-22-8 represents a specific derivative of azetidine that incorporates a methoxyphenoxy substituent at the third position of the azetidine ring. This compound has been studied extensively for its potential applications in drug design and development.
The structural uniqueness of this compound lies in its combination of a rigid azetidine ring system and a methoxy-substituted phenoxy group. The azetidine ring is known for its stability and ability to form strong hydrogen bonds, which are critical for bioavailability and pharmacokinetic properties. The phenoxy group, on the other hand, introduces hydrophilic properties due to the methoxy substituent, enhancing solubility and potentially improving drug delivery.
Recent studies have highlighted the role of Azetidine derivatives in modulating various biological pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that certain azetidine-containing compounds exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases. This suggests that Azetidine, 3-(3-methoxyphenoxy)-, Hydrochloride (1:1) could be a promising lead compound for developing therapeutic agents targeting such conditions.
In terms of synthesis, the preparation of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The incorporation of the hydrochloride salt form ensures optimal stability and purity for pharmacological testing. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the compound's identity and purity.
The pharmacokinetic profile of this compound has been evaluated in preclinical studies, revealing favorable absorption and distribution characteristics. Its ability to cross biological membranes efficiently makes it a strong candidate for systemic drug delivery. Furthermore, preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic concentrations, which is a critical factor for its potential clinical application.
From an industrial perspective, the synthesis of Azetidine derivatives has been optimized to meet the demands of large-scale production. The use of green chemistry principles in synthesizing this compound ensures minimal environmental impact while maintaining high yields and product quality.
In conclusion, Azetidine, 3-(3-methoxyphenoxy)-, Hydrochloride (1:1) with CAS No. 1236862-22-8 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique chemical structure, coupled with promising pharmacological properties, positions it as a valuable tool in the development of novel therapeutic agents.
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